Cas no 68052-18-6 ((2,5-Dimethoxy-4-morpholin-4-ylphenyl)amine)

(2,5-Dimethoxy-4-morpholin-4-ylphenyl)amine is a substituted phenylamine derivative featuring dimethoxy and morpholine functional groups. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its structural motifs, which may serve as a precursor or intermediate in the development of bioactive molecules. The presence of electron-donating methoxy and morpholine groups enhances its utility in electrophilic substitution reactions, while the amine functionality provides a reactive site for further derivatization. Its well-defined molecular structure ensures consistency in synthetic applications, making it a valuable reagent for targeted chemical synthesis. Suitable for controlled laboratory use under appropriate safety protocols.
(2,5-Dimethoxy-4-morpholin-4-ylphenyl)amine structure
68052-18-6 structure
Product Name:(2,5-Dimethoxy-4-morpholin-4-ylphenyl)amine
CAS No:68052-18-6
MF:C12H18N2O3
MW:238.282923221588
MDL:MFCD22377491
CID:968495
PubChem ID:106473
Update Time:2025-06-12

(2,5-Dimethoxy-4-morpholin-4-ylphenyl)amine Chemical and Physical Properties

Names and Identifiers

    • 2,5-dimethoxy-4-morpholinoaniline
    • 2,5-dimethoxy-4-morpholin-4-ylaniline
    • 2,5-dimethoxy-4-(morpholin-4-yl)aniline
    • Benzenamine, 2,5-dimethoxy-4-(4-morpholinyl)-
    • N-(4-Amino-2,5-dimethoxyphenyl)morpholine
    • AP-970/43482271
    • (2,5-dimethoxy-4-morpholin-4-ylphenyl)amine
    • 2,5-dimethoxy-4-(4-morpholinyl)aniline
    • CS-0322652
    • AKOS016036104
    • NS00036379
    • EINECS 268-311-6
    • SCHEMBL1911908
    • VS-07894
    • 68052-18-6
    • DTXSID6071031
    • BBL024813
    • UPKAFSNUROXYDY-UHFFFAOYSA-N
    • DB-337937
    • STL282613
    • (2,5-Dimethoxy-4-morpholin-4-ylphenyl)amine
    • MDL: MFCD22377491
    • Inchi: 1S/C12H18N2O3/c1-15-11-8-10(12(16-2)7-9(11)13)14-3-5-17-6-4-14/h7-8H,3-6,13H2,1-2H3
    • InChI Key: UPKAFSNUROXYDY-UHFFFAOYSA-N
    • SMILES: O1CCN(C2C=C(C(=CC=2OC)N)OC)CC1

Computed Properties

  • Exact Mass: 238.13184
  • Monoisotopic Mass: 238.131742
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 234
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 57
  • XLogP3: 0.9

Experimental Properties

  • Density: 1.173
  • Boiling Point: 449°C at 760 mmHg
  • Flash Point: 225.4°C
  • Refractive Index: 1.56
  • PSA: 56.95

(2,5-Dimethoxy-4-morpholin-4-ylphenyl)amine Pricemore >>

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Additional information on (2,5-Dimethoxy-4-morpholin-4-ylphenyl)amine

Introduction to (2,5-Dimethoxy-4-morpholin-4-ylphenyl)amine and Its Significance in Modern Chemical Research

(2,5-Dimethoxy-4-morpholin-4-ylphenyl)amine, with the CAS number 68052-18-6, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic amine derivative has garnered attention due to its unique structural features and potential applications in medicinal chemistry. The presence of both methoxy and morpholine substituents in its molecular framework imparts distinct electronic and steric properties, making it a valuable scaffold for the development of novel therapeutic agents.

The compound's structure consists of a phenyl ring substituted at the 2- and 5-positions with methoxy groups, while the 4-position is linked to a morpholine ring. This configuration creates a molecule with multiple reactive sites, which can be exploited for further functionalization. The morpholine moiety, in particular, is known for its ability to enhance solubility and bioavailability in drug candidates, while the methoxy groups contribute to metabolic stability and binding affinity.

In recent years, there has been a growing interest in exploring the pharmacological potential of (2,5-Dimethoxy-4-morpholin-4-ylphenyl)amine. Research has demonstrated that this compound exhibits promising biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. These properties have led to its investigation as a lead compound in the development of new drugs targeting various therapeutic areas.

One of the most compelling aspects of (2,5-Dimethoxy-4-morpholin-4-ylphenyl)amine is its versatility in chemical modifications. The amine group at the 4-position provides a handle for further derivatization, allowing chemists to tailor the molecule's properties for specific biological targets. For instance, alkylation or acylation reactions can be employed to enhance hydrophobicity or introduce additional functionalities. Additionally, the morpholine ring can be modified through oxidation or reduction reactions to explore different pharmacophores.

The synthesis of (2,5-Dimethoxy-4-morpholin-4-ylphenyl)amine has been optimized through various methodologies, including multi-step organic synthesis and catalytic processes. Recent advances in green chemistry have also contributed to more sustainable routes for its production. These methods often involve transition metal catalysis and solvent-free conditions, reducing environmental impact while maintaining high yields.

The pharmacological evaluation of (2,5-Dimethoxy-4-morpholin-4-ylphenyl)amine has revealed several interesting findings. In vitro studies have shown that it can inhibit the activity of enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase. Furthermore, preclinical studies suggest that it may have potential applications in treating neurological disorders by modulating neurotransmitter systems.

The compound's interaction with biological targets is governed by its molecular geometry and electronic distribution. Computational studies using molecular modeling techniques have helped elucidate these interactions at an atomic level. These insights have guided the design of analogs with improved binding affinities and selectivity. For example, replacing one of the methoxy groups with a halogen atom can enhance receptor binding by introducing additional hydrogen bonding opportunities.

The development of novel drug candidates often involves iterative optimization cycles based on structural modifications. In the case of (2,5-Dimethoxy-4-morpholin-4-ylphenyl)amine, such modifications have led to several derivatives with enhanced pharmacological profiles. These derivatives have been tested in animal models for efficacy and safety assessments before advancing to human clinical trials.

The future prospects for (2,5-Dimethoxy-4-morpholin-4-ylphenyl)amine are promising, with ongoing research focusing on expanding its therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are driving innovation in this field. The integration of artificial intelligence (AI) into drug discovery processes has also accelerated the identification of new derivatives with optimized properties.

In conclusion, (2,5-Dimethoxy-4-morpholin-4-ylphenyl)amine represents a significant advancement in pharmaceutical chemistry due to its unique structural features and biological activities. Its potential as a lead compound for drug development continues to be explored through both experimental and computational approaches. As research progresses, this compound is likely to play an increasingly important role in addressing unmet medical needs across various therapeutic areas.

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